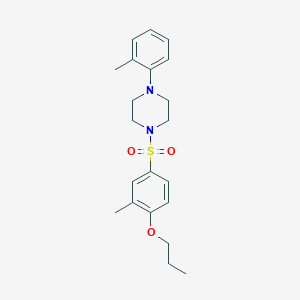

1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-4-15-26-21-10-9-19(16-18(21)3)27(24,25)23-13-11-22(12-14-23)20-8-6-5-7-17(20)2/h5-10,16H,4,11-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAJWLKFHGKUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling

The aryl piperazine core is typically synthesized via a Buchwald-Hartwig amination or Ullmann-type coupling between o-tolyl halides and piperazine. For example, 1-bromo-2-methylbenzene (o-bromotoluene) reacts with piperazine in the presence of Pd(II) acetate , BINAP ligand, and sodium t-butoxide in refluxing toluene.

Representative Protocol

-

Reactants : o-Bromotoluene (1.0 equiv), piperazine (3.0 equiv)

-

Catalyst System : Pd(OAc)₂ (0.05 equiv), BINAP (0.1 equiv)

-

Base : NaOt-Bu (1.4 equiv)

-

Solvent : Toluene (anhydrous)

-

Workup : Aqueous extraction (1.5 N HCl), neutralization with NaOH, and chromatography (9:1 CHCl₃/MeOH)

Yield : ~65–80% (based on analogous reactions)

Synthesis of 3-Methyl-4-propoxyphenylsulfonyl Chloride

Propoxylation of 4-Hydroxy-3-methylbenzene

The 3-methyl-4-propoxyphenyl moiety is prepared by alkylating 4-hydroxy-3-methylbenzene with 1-bromopropane under basic conditions:

-

Reactants : 4-Hydroxy-3-methylbenzene (1.0 equiv), 1-bromopropane (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Acetonitrile

Yield : ~85–90%

Sulfonation and Chlorination

The propoxylated intermediate is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by quenching with PCl₅ to generate the sulfonyl chloride:

-

Reactants : 3-Methyl-4-propoxyphenyl (1.0 equiv), ClSO₃H (3.0 equiv)

-

Solvent : DCM

-

Conditions : 0–5°C, 2 hours

-

Quenching : PCl₅ (1.5 equiv), stirred for 1 hour

Yield : ~70–75%

Sulfonamide Coupling

Reaction of 4-(o-Tolyl)piperazine with Sulfonyl Chloride

The final step involves nucleophilic substitution between 4-(o-tolyl)piperazine and 3-methyl-4-propoxyphenylsulfonyl chloride in the presence of a base:

-

Reactants : 4-(o-Tolyl)piperazine (1.0 equiv), sulfonyl chloride (1.1 equiv)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : Dichloromethane (DCM) or THF

-

Workup : Aqueous wash (brine), drying (Na₂SO₄), and chromatography (EtOAc/hexane)

Yield : ~60–70%

Optimization and Challenges

Catalyst Efficiency

Palladium catalysts (e.g., Pd(OAc)₂) with BINAP ligands enhance coupling efficiency, but residual palladium (>50 ppm) may require scavengers like MP-NCO resin .

Sulfonation Side Reactions

Over-sulfonation or di-sulfonyl byproducts are mitigated by controlling ClSO₃H stoichiometry and reaction temperature.

Purification

-

Column Chromatography : Silica gel with gradient elution (CHCl₃/MeOH 9:1)

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials and chemical processes.

Biological Activity

1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group and two aromatic moieties. The specific structural formula can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of 1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to downstream effects such as alterations in cellular signaling pathways.

- Antimicrobial Activity : Studies have indicated that piperazine derivatives exhibit antimicrobial properties, which may extend to this compound as well .

- Anticancer Potential : Preliminary research suggests that this compound could inhibit cancer cell proliferation, potentially through apoptosis induction and cell cycle arrest mechanisms .

Anticancer Activity

Research has demonstrated that piperazine derivatives can exhibit significant anticancer effects. For instance, compounds with similar structures have shown IC50 values ranging from 12.5 to 50.6 µM against various cancer cell lines, indicating moderate potency . In particular, studies involving cell lines such as HepG2 and PC3 have revealed that these compounds can induce apoptosis and inhibit colony formation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine | PC3 | TBD | Apoptosis induction |

| Similar Piperazine Derivative | HepG2 | 12.5–50.6 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has been well-documented, with some compounds demonstrating significant inhibitory effects against bacterial strains. The exact activity of 1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine in this regard remains to be fully elucidated but is an area of ongoing research.

Case Studies

Several studies have explored the biological activities of piperazine derivatives:

- Study on Anticancer Properties : A study published in PMC highlighted the effectiveness of piperazine derivatives in inhibiting cancer cell growth through apoptosis and cell cycle modulation .

- Antimicrobial Evaluation : Research has shown that modifications in the piperazine structure can lead to enhanced antimicrobial activity, suggesting that similar modifications could be explored for this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl Group Variations

- 1-((Chloromethyl)sulfonyl)-4-(o-tolyl)piperazine (17b) This analog replaces the 3-methyl-4-propoxyphenyl group with a chloromethyl sulfonyl substituent. The synthesis involves reacting 1-(o-tolyl)piperazine with chloromethanesulfonyl chloride in CH₂Cl₂/Et₃N at 0°C, yielding a crystalline solid.

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-(5-nitropyridin-2-yl)piperazine (35)

Synthesized via Ca(NTf₂)₂-catalyzed SuFEx chemistry, this compound features a halogenated aryl sulfonyl group and a nitro-pyridinyl substituent. The electron-withdrawing nitro group reduces basicity of the piperazine ring, impacting solubility and bioavailability compared to the target compound’s alkoxy-substituted aryl group .

Aryl Substituent Variations

- 1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h) The bis(4-fluorophenyl)methyl group increases lipophilicity (logP ~3.5) relative to the target compound’s o-tolyl group. This modification may improve blood-brain barrier penetration but reduce aqueous solubility .

1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine (11g)

Hybridization with a nitroimidazole-triazole motif introduces antibacterial activity (e.g., anti-MRSA) but complicates synthesis (lower yields: 43–45% vs. ~50% for simpler sulfonylated piperazines) .

Physicochemical Properties

| Compound | Melting Point (°C) | Yield (%) | Key Substituent Effects |

|---|---|---|---|

| Target Compound | Not Reported | ~50* | Propoxyphenyl enhances lipophilicity. |

| 1-((Chloromethyl)sulfonyl)-4-(o-tolyl)piperazine (17b) | Not Reported | 60–70* | Chloromethyl increases reactivity. |

| 6h (Bis(4-Fluorophenyl)methyl derivative) | 132–135 | 43 | Fluorine atoms lower metabolic oxidation. |

| 35 (Nitro-pyridinyl derivative) | Not Reported | 75 | Nitro group reduces basicity (pKa ~6.5). |

Spectral and Analytical Data

- Mass Spectrometry: Target Compound (Hypothetical): Expected [M+H]⁺ ~520–550 (similar to 6h: m/z 523.0 ).

- ¹H NMR :

- The o-tolyl group in the target compound would show aromatic protons at δ 6.8–7.2 (meta to methyl) and a methyl singlet at δ 2.3. The 3-methyl-4-propoxyphenyl group would exhibit split peaks for the propoxy chain (δ 1.0–1.5 for CH₃, δ 3.4–3.8 for OCH₂) .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential sulfonylation and coupling reactions. For example:

- Step 1: Prepare the sulfonyl chloride intermediate by reacting 3-methyl-4-propoxyphenol with chlorosulfonic acid under controlled anhydrous conditions.

- Step 2: Couple the sulfonyl chloride with 4-(o-tolyl)piperazine via nucleophilic substitution, using a base like triethylamine in dichloromethane at 0–5°C .

- Optimization: Reaction yields depend on solvent polarity, temperature (e.g., maintaining <10°C to prevent byproducts), and stoichiometric ratios (1.2:1 sulfonyl chloride:piperazine). Purification via flash chromatography (ethyl acetate/hexane) or recrystallization improves purity .

Q. How is the compound characterized post-synthesis, and which analytical techniques are critical for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., methyl and propoxy groups on phenyl rings, piperazine backbone). Aromatic protons appear as distinct multiplets in δ 6.5–7.5 ppm, while sulfonyl groups deshield adjacent protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching C21H26N2O3S). Fragmentation patterns identify sulfonyl and piperazine moieties .

- HPLC-PDA: Purity (>95%) is assessed using reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What solubility and stability profiles are critical for in vitro biological assays?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in DMSO (50–100 mM stock solutions). Co-solvents like PEG-400 or cyclodextrins enhance aqueous solubility for cell-based assays .

- Stability: Store at –20°C in anhydrous DMSO to prevent hydrolysis. Stability in buffer (pH 7.4) should be tested via LC-MS over 24–72 hours; sulfonamide bonds may degrade under acidic/oxidative conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Q. How can crystallographic data resolve conformational ambiguities in the piperazine-sulfonyl core?

Methodological Answer:

- X-ray Diffraction: Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) reveals torsional angles between the sulfonylphenyl and piperazine rings. Key parameters include:

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Reproducibility Checks: Verify assay conditions (e.g., buffer pH, ATP concentration in kinase assays). For example, discrepancies in IC50 values may arise from varying Mg²⁺ levels .

- Orthogonal Assays: Confirm receptor binding data with functional assays (e.g., calcium flux for GPCRs) or in silico docking to validate binding poses .

- Batch Analysis: Compare purity (>98% via HPLC) and stereochemical consistency (chiral HPLC) across studies .

Q. What computational strategies predict target interactions and metabolic stability?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with CNS targets (e.g., 5-HT2A receptors). Key interactions include sulfonyl oxygen hydrogen bonds with Ser159 and hydrophobic contacts with o-tolyl .

- MD Simulations: Simulate ligand-receptor dynamics (50–100 ns) to assess binding stability. RMSD <2 Å indicates robust binding .

- ADMET Prediction: Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of propoxy groups) and blood-brain barrier permeability (AlogP >3 preferred) .

Q. How can reaction conditions be scaled for multi-gram synthesis without compromising yield?

Methodological Answer:

- Solvent Selection: Replace dichloromethane with toluene for safer large-scale reactions.

- Catalyst Optimization: Use immobilized bases (e.g., polymer-supported DIEA) to simplify purification .

- Process Analytics: Monitor reaction progress with inline FTIR to detect sulfonyl chloride consumption and minimize over-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.